molecular formula C8H12N2O3 B1518069 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid CAS No. 1019111-17-1

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B1518069
CAS No.: 1019111-17-1
M. Wt: 184.19 g/mol
InChI Key: LQMHXBLLXPHUOL-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes an oxadiazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the following steps:

  • Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

  • Introduction of the Isopropyl Group: The isopropyl group can be introduced using appropriate alkylating agents.

  • Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Nucleophiles such as amines, alcohols, or halides, and solvents like dichloromethane or dimethylformamide.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and antimicrobial properties.

  • Industry: It can be employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid can be compared to other similar compounds, such as:

  • 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)propanoic acid: Similar structure but different position of the isopropyl group.

  • 3-(5-Isopropyl-1,3,4-thiadiazol-2-yl)propanoic acid: Similar structure but with a sulfur atom instead of oxygen in the ring.

  • 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)ethanoic acid: Similar structure but with a shorter carbon chain.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMHXBLLXPHUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223859
Record name 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-17-1
Record name 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019111-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
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3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
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3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
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3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid
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